molecular formula C17H18BF2N3O B605988 BDP FL alkyne CAS No. 302795-84-2

BDP FL alkyne

Cat. No.: B605988
CAS No.: 302795-84-2
M. Wt: 329.16
InChI Key: MNNMNNMEHKMADE-UHFFFAOYSA-N
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Description

BDP FL alkyne: is a derivative of borondipyrromethene dye, known for its bright and photostable fluorescent properties. This compound emits in the fluorescein channel and is highly photostable, making it a valuable tool in various scientific applications .

Mechanism of Action

The mechanism of action of BDP FL alkyne primarily involves its ability to emit light in the fluorescein (FAM) channel . This property makes it a useful tool in various applications, including microscopy and fluorescence polarization assays .

Future Directions

While specific future directions for BDP FL alkyne are not mentioned in the search results, the field of alkyne chemistry is continually evolving. Alkyne functionality represents one of the most valuable building blocks of organic chemistry . Recognizing the hidden connections between the fundamental features of alkynes and their rich reactivity is essential for uncovering the full potential of this functionality in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: BDP FL alkyne can be synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The alkyne group is introduced via copper-catalyzed click chemistry, which allows for the conjugation of the alkyne with azide-containing molecules .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar copper-catalyzed click chemistry methods. The process ensures high purity and yield, making it suitable for commercial use in research and development .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNMNNMEHKMADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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